Lipophilicity Shift
The target compound exhibits a computed logP (XLogP3) of 2.9, compared to 0.7 for 3-(bromomethyl)-1,2,4-oxadiazole (CAS 540524-13-8), which lacks the para-phenylene and 5-methyl substituents. This 2.2-log-unit increase translates to an approximately 160-fold higher predicted partition coefficient, directly impacting passive membrane permeability and non-specific protein binding in cellular assays [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-(Bromomethyl)-1,2,4-oxadiazole (CAS 540524-13-8): XLogP3 0.7 |
| Quantified Difference | Δ = +2.2 log units (~160-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A 2.2-logP difference is large enough to alter cellular permeability classification (low vs. moderate), making the target compound more suitable for intracellular targets while simpler analogs risk poor membrane penetration.
- [1] PubChem CID 7164590: 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/256956-42-0 View Source
- [2] PubChem CID 21962500: 3-(Bromomethyl)-1,2,4-oxadiazole. XLogP3 = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/540524-13-8 View Source
